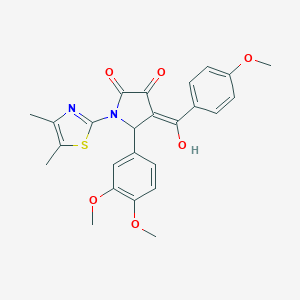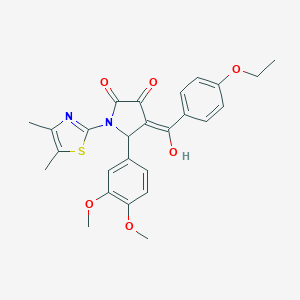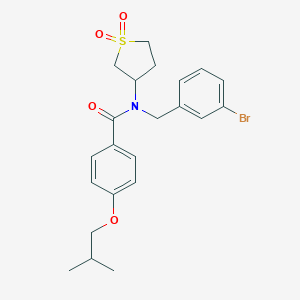![molecular formula C24H28N6O B265211 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B265211.png)
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, studies have shown that the compound can interact with specific receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are diverse and depend on the specific receptors and enzymes that the compound interacts with. Some of the reported effects include modulation of neurotransmitter release, inhibition of tumor cell growth, and reduction of inflammation.
实验室实验的优点和局限性
One of the advantages of using 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential as a versatile tool for studying various biological processes. However, the compound's limitations include its low solubility in water, which can make it challenging to work with in some experiments.
未来方向
There are several future directions for research on 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. Some of the potential areas of interest include further studies on the compound's mechanism of action, optimization of the synthesis method to improve yield and purity, and exploration of the compound's potential as a therapeutic agent for various diseases. Additionally, the compound's potential as a diagnostic tool for certain diseases warrants further investigation.
Conclusion:
In conclusion, 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand the compound's mechanism of action and potential as a therapeutic agent and diagnostic tool.
合成方法
The synthesis of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a multi-step process that requires the use of various reagents and catalysts. The detailed synthesis method is beyond the scope of this paper; however, it is worth noting that the compound can be synthesized using different approaches, including the use of microwave irradiation, ultrasound, and other modern techniques.
科学研究应用
The potential applications of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in scientific research are vast. One of the primary areas of interest is medicinal chemistry, where the compound has been studied for its potential as a novel drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a diagnostic tool for certain diseases.
属性
产品名称 |
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
|---|---|
分子式 |
C24H28N6O |
分子量 |
416.5 g/mol |
IUPAC 名称 |
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H28N6O/c1-5-29(6-2)19-13-11-18(12-14-19)22-21(17(4)27-24-25-15-26-30(22)24)23(31)28-20-10-8-7-9-16(20)3/h7-15,22H,5-6H2,1-4H3,(H,28,31)(H,25,26,27) |
InChI 键 |
GCRQBEYROUHCFD-UHFFFAOYSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)NC4=CC=CC=C4C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)NC4=CC=CC=C4C |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)NC4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265131.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265132.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265135.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265137.png)

![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265146.png)
![1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265148.png)
![10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B265150.png)
![2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B265162.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B265170.png)
![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265174.png)